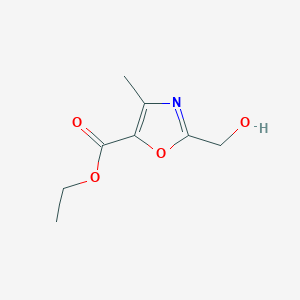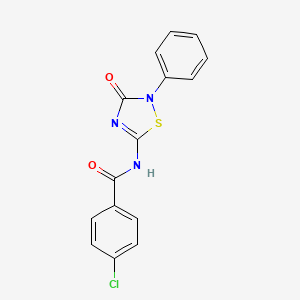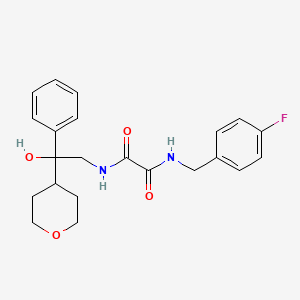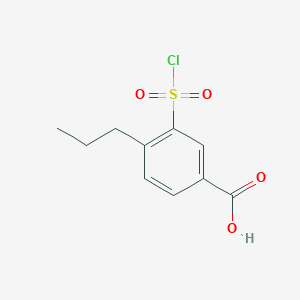![molecular formula C18H22N4OS B2981211 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 941999-58-2](/img/structure/B2981211.png)
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide” is a chemical compound with potential applications in various fields of research and industry . It is a derivative of 1,2,4-triazole thioether and thiazolo [3,2-b]-1,2,4-triazole .
Synthesis Analysis
The synthesis of such compounds involves a molecular hybridization strategy . A total of 52 novel 1,2,4-triazole thioether and thiazolo [3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed via the single-crystal X-ray diffraction method . The structures of the derivatives were also confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS .Chemical Reactions Analysis
These compounds were evaluated as antimicrobial agents in agriculture based on the molecular hybridization strategy . Some of the target compounds possessed excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined by various methods such as 1H NMR, 13C NMR, and X-ray analysis .Applications De Recherche Scientifique
Antiallergic and Anti-inflammatory Properties
Research into compounds structurally related to N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, particularly those containing thiazole and triazole moieties, has shown promising antiallergic and anti-inflammatory activities. For instance, a study on N-(4-substituted-thiazolyl)oxamic acid derivatives revealed significant antiallergy activity in rat models, surpassing the efficacy of known antiallergic agents like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Such findings underscore the potential of thiazole-based compounds in developing new antiallergic therapies.
Anticancer Potential
Thiazolide derivatives, including those structurally akin to N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, have shown effectiveness against various cancer cell lines. A study highlighted the synthesis and in vitro evaluation of thiazolo[3,2-b][1,2,4]triazole-6-ones as potential anticancer agents. Certain derivatives exhibited significant activity against cancer cell lines without harming normal somatic cells, indicating their potential as selective anticancer therapies (Holota et al., 2021).
Antimicrobial and Antifungal Efficacy
Compounds with thiazole and triazole frameworks have demonstrated antimicrobial and antifungal properties. A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. Some derivatives displayed significant antimicrobial activity, surpassing standard antibiotics in efficacy (Althagafi, El‐Metwaly, & Farghaly, 2019). This suggests the potential of thiazole-based compounds in addressing resistant microbial strains.
Neuroprotective Effects
Studies on derivatives of thiazole and related compounds have also indicated potential neuroprotective effects. For example, 2-aminothiazoles and 2-thiazolecarboxamides possessing a basic moiety at the C-2 position of the thiazole ring showed promising anti-anoxic activity in mouse models, indicating their potential in treating neurodegenerative diseases (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Mécanisme D'action
Target of Action
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, also known as 2,2-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide, is a compound that has been studied for its potential anticancer properties It is suggested that the compound may interact with topoisomerase 1 (top1), a crucial enzyme involved in dna replication and transcription .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the enzymatic activity of Top1 . This inhibition disrupts the normal process of DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with Top1 affects the DNA replication and transcription pathways. By inhibiting Top1, the compound prevents the unwinding of DNA strands, a necessary step for DNA replication and transcription. This disruption can lead to DNA damage, cell cycle arrest, and ultimately, cell death .
Pharmacokinetics
It is suggested that the compound exhibits potent anticancer properties at a concentration of 10 μm , indicating that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication and transcription, leading to DNA damage, cell cycle arrest, and apoptosis . These effects are particularly pronounced in cancer cells, suggesting that the compound may have potential as an anticancer agent .
Orientations Futures
The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo [3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds . These compounds have potential applications in various fields of research and industry .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-7-5-6-8-14(12)15-20-17-22(21-15)13(11-24-17)9-10-19-16(23)18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNATGFDCWWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)



![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)
![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)
![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)
